

1H NMR and 13C NMR analysis of "Cyclopropyl 2-thienyl ketone"

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Compound of Interest

Compound Name: Cyclopropyl 2-thienyl ketone

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An In-depth Technical Guide to the ^1H and ^{13}C NMR Analysis of **Cyclopropyl 2-thienyl ketone**

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of **Cyclopropyl 2-thienyl ketone**, a molecule featuring a unique combination of a strained aliphatic ring, an aromatic heterocycle, and a key carbonyl functional group. We will delve into the theoretical principles and practical interpretation of its ^1H and ^{13}C NMR spectra. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic characterization for structural elucidation and quality control.

Introduction: The Structural Landscape of Cyclopropyl 2-thienyl ketone

Cyclopropyl 2-thienyl ketone is a compound whose structure presents a fascinating case study for NMR analysis. It comprises three distinct moieties:

- **A Thiophene Ring:** A five-membered aromatic heterocycle containing a sulfur atom. The aromaticity and the presence of the heteroatom create a distinct electronic environment for its constituent protons and carbons.

- A Carbonyl Group: An electron-withdrawing ketone functional group that acts as a bridge between the aromatic and aliphatic systems. Its powerful inductive and resonance effects significantly influence the chemical shifts of adjacent nuclei.
- A Cyclopropyl Ring: A highly strained three-membered aliphatic ring. This strain results in unique electronic properties, including a characteristic "ring current" that strongly shields the cyclopropyl protons, causing them to appear in an unusually upfield region of the ^1H NMR spectrum.^{[1][2]}

The unambiguous characterization of this molecule is paramount for its application in synthetic chemistry and materials science. NMR spectroscopy serves as the primary tool for confirming its covalent structure, providing atom-level resolution of its chemical environment.

In this guide, we will systematically dissect the ^1H and ^{13}C NMR spectra, correlating every signal to a specific nucleus within the molecule and explaining the underlying chemical principles that govern the observed spectral parameters.

Caption: Structure of **Cyclopropyl 2-thienyl ketone** with atom numbering.

^1H NMR Spectral Analysis: A Tale of Two Rings

The ^1H NMR spectrum provides a detailed map of the proton environments. For **Cyclopropyl 2-thienyl ketone**, the signals are logically segregated into two regions: the downfield aromatic region for the thiophene protons and the highly shielded upfield region for the cyclopropyl protons.

The Aromatic Region: Thiophene Protons

The three protons on the thiophene ring (H3, H4, and H5) are deshielded due to the aromatic ring current and the potent electron-withdrawing effect of the adjacent carbonyl group. They appear as a complex set of multiplets between 7.0 and 8.0 ppm.

- H5 Proton: This proton is expected to be a doublet of doublets, coupling to both H4 (ortho coupling, ^3J) and H3 (meta or long-range coupling, ^4J). It is typically the most downfield of the thiophene protons.

- H3 Proton: This proton is adjacent to the carbonyl-substituted carbon. It appears as a doublet of doublets, coupling to H4 (3J) and H5 (4J).
- H4 Proton: This proton is also a doublet of doublets, coupling to its neighbors H3 (3J) and H5 (3J).

The coupling constants are characteristic of the thiophene system:

- $^3J(\text{H4-H5})$ is typically in the range of 4.5 - 5.5 Hz.
- $^3J(\text{H3-H4})$ is typically in the range of 3.5 - 4.5 Hz.
- $^4J(\text{H3-H5})$ is a smaller long-range coupling, typically 1.0 - 1.5 Hz.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The Aliphatic Region: Cyclopropyl Protons

The cyclopropyl protons represent a classic example of shielding due to ring strain and anisotropy. The C-C bonds of the cyclopropane ring possess significant p-character, inducing a magnetic field that opposes the external field in the region of the protons.[\[1\]](#)[\[2\]](#) This shifts their signals to a remarkably high field, typically between 1.0 and 3.0 ppm.

- H1' Proton (Methine): This single proton, attached to the carbon bonded to the carbonyl, is the most deshielded of the cyclopropyl protons due to the ketone's proximity. It appears as a multiplet resulting from coupling to the four adjacent methylene protons.
- H2'/H3' Protons (Methylene): The four methylene protons are diastereotopic and chemically non-equivalent. They appear as two complex multiplets. Their intricate splitting patterns arise from both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to the H1' methine proton). A key feature in cyclopropane systems is that the cis vicinal coupling constant (J_{cis}) is generally larger than the trans vicinal coupling constant (J_{trans}).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Tabulated ^1H NMR Data

The following table summarizes representative experimental data for **Cyclopropyl 2-thienyl ketone**.[\[9\]](#)

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H5	~7.85	dd	$^3J = 5.0$, $^4J = 1.1$	1H
H3	~7.70	dd	$^3J = 3.8$, $^4J = 1.1$	1H
H4	~7.20	dd	$^3J = 5.0$, $^3J = 3.8$	1H
H1' (methine)	~2.60	m	-	1H
H2'/H3' (methylene)	~1.25	m	-	2H
H2'/H3' (methylene)	~1.10	m	-	2H

Experimental Protocol: ^1H NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **Cyclopropyl 2-thienyl ketone** in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse (zg30).
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 8-16 scans for a good signal-to-noise ratio.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum by setting the TMS peak to 0.00 ppm.

^{13}C NMR Spectral Analysis: Mapping the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum reveals each unique carbon environment within the molecule. For **Cyclopropyl 2-thienyl ketone**, a total of seven distinct signals are expected (one carbonyl, four thiophene, and two cyclopropyl carbons), as the two methylene carbons of the cyclopropyl group are chemically equivalent due to symmetry.

Predicted Chemical Shifts

- **C=O (Carbonyl):** The ketone carbonyl carbon is the most deshielded carbon due to the large electronegativity of the oxygen atom and its sp^2 hybridization. It will appear as a weak signal significantly downfield, typically in the range of 190-200 ppm.[\[10\]](#)
- **Thiophene Carbons:**
 - **C2:** The carbon directly attached to the carbonyl group is significantly deshielded and appears around 144 ppm.
 - **C5:** The carbon furthest from the substituent, adjacent to the sulfur, typically appears around 134 ppm.
 - **C3 & C4:** These carbons appear in the aromatic region, typically between 128-132 ppm.[\[11\]](#)[\[12\]](#)
- **Cyclopropyl Carbons:** The carbons of the strained ring are highly shielded and appear far upfield.[\[13\]](#)
 - **C1' (Methine):** The carbon attached to the carbonyl group is deshielded relative to the methylene carbons, appearing around 20-25 ppm.
 - **C2'/C3' (Methylene):** These two equivalent carbons are highly shielded, appearing around 10-15 ppm.

Tabulated ^{13}C NMR Data

The following table summarizes representative experimental data.[\[14\]](#)

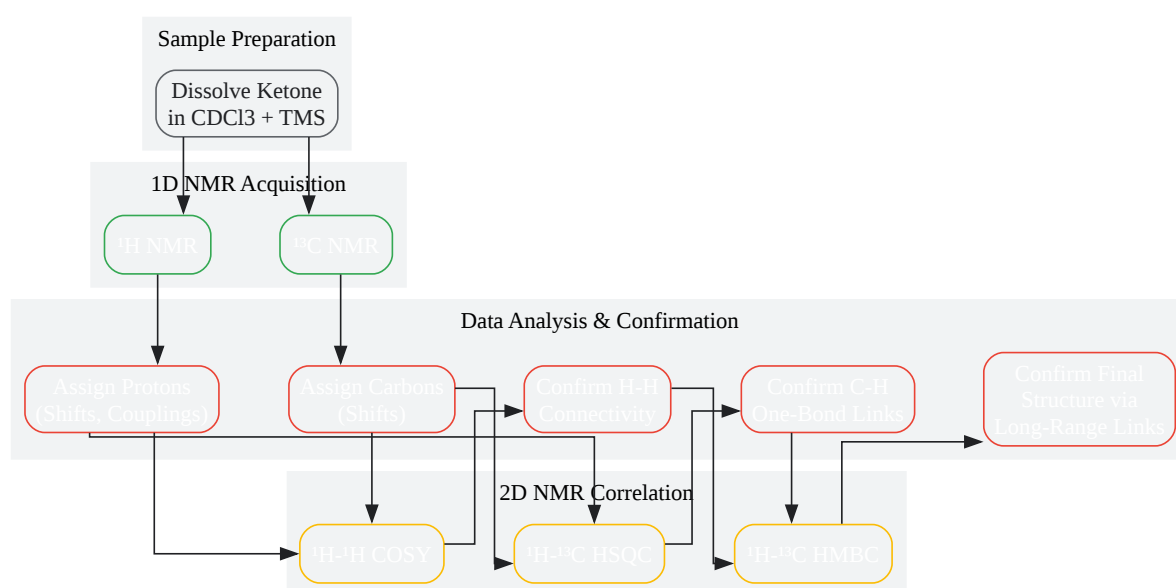
Carbon Assignment	Chemical Shift (δ , ppm)
C=O (Ketone)	~193.5
C2 (Thiophene)	~144.2
C5 (Thiophene)	~134.1
C3 (Thiophene)	~132.0
C4 (Thiophene)	~128.3
C1' (Cyclopropyl, CH)	~21.5
C2'/C3' (Cyclopropyl, CH ₂)	~11.8

Experimental Protocol: ¹³C NMR Acquisition

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A slightly more concentrated sample (15-25 mg) may be beneficial.
- Instrument Setup: Use a 400 MHz (or higher) spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse program with NOE (zgpg30).
 - Spectral Width: 0-220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay (d1): 2-5 seconds.
 - Number of Scans: 128-1024 scans, as ¹³C is an insensitive nucleus.
- Processing: Apply Fourier transformation with an exponential line broadening of 1-2 Hz, phase correction, and baseline correction. Reference the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Structural Verification Workflow: From 1D to 2D NMR

While 1D NMR provides a strong foundation for structural assignment, 2D NMR techniques offer definitive proof of connectivity. A comprehensive analysis workflow integrates multiple experiments to build an unambiguous structural model.



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